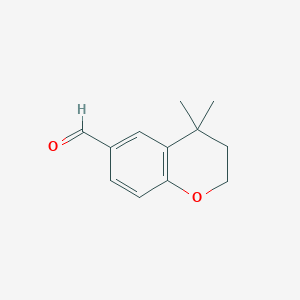

4,4-Dimethylchroman-6-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Dimethylchroman-6-carbaldehyde is an organic compound with the molecular formula C12H14O2 . It is a heterocyclic compound that belongs to the class of organic building blocks .

Physical And Chemical Properties Analysis

4,4-Dimethylchroman-6-carbaldehyde has a molecular weight of 190.24 . The boiling point and other physical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Spin Probe Synthesis

4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, related to 4,4-Dimethylchroman-6-carbaldehyde, are utilized in the preparation of pH-sensitive spin probes. These compounds undergo transformations to yield stable nitroxides, which are crucial in studying pH variations in different environments (Kirilyuk et al., 2003).

Non-Linear Optic Applications

6-Dimethylaminobenzothiazole-2-carbaldehyde, a derivative of 4,4-Dimethylchroman-6-carbaldehyde, serves as a starting compound for synthesizing push-pull benzothiazole derivatives. These derivatives, with reverse polarity, exhibit potential applications in non-linear optics, a field essential for photonics and telecommunications (Hrobárik et al., 2004).

Building Blocks in Organic Synthesis

Compounds like (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, related to 4,4-Dimethylchroman-6-carbaldehyde, are important as stable alternatives to glyceraldehyde acetonide. They are used extensively as building blocks in large-scale synthesis, contributing significantly to the development of various pharmaceutical and chemical products (Ley & Michel, 2003).

Antiprotozoan Activity

Compounds like 2-methoxy-6,6-dimethyl-6H-benzo[c]chromen-9-carbaldehyde, structurally similar to 4,4-Dimethylchroman-6-carbaldehyde, have been found to possess significant antiprotozoan activity. This discovery highlights the potential of such compounds in developing treatments for diseases caused by protozoan parasites (Erosa-Rejón et al., 2010).

Fluorescent Probe Development

Research involving the assembly of functional organic linkers like dimethyl 4-(carbaldehyde oxime) pyridine-2,6-dicarboxylate, akin to 4,4-Dimethylchroman-6-carbaldehyde, has led to the development of new molecular-based probes. These probes exhibit high sensitivity and selectivity, particularly in detecting certain chemicals, and are instrumental in biological and chemical sensing applications (Zhou et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, Chroman-6-carbaldehyde, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCGMDNTBSLEER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597111 |

Source

|

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethylchroman-6-carbaldehyde | |

CAS RN |

107430-96-6 |

Source

|

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.